molecular formula C9H4ClNS B2413063 4-Chlorobenzo[b]thiophene-2-carbonitrile CAS No. 1378942-33-6

4-Chlorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B2413063
CAS No.: 1378942-33-6
M. Wt: 193.65
InChI Key: HDHZTFLXYWKZAU-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophene-2-carbonitrile is an organic compound with the molecular formula C9H4ClNS. It is a derivative of benzo[b]thiophene, featuring a chlorine atom at the 4-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[b]thiophene-2-carbonitrile typically involves the chlorination of benzo[b]thiophene followed by the introduction of a nitrile group. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

4-Chlorobenzo[b]thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[b]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZTFLXYWKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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